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Abstract
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a lipid droplet-associated enzyme

predominantly expressed in the liver, has emerged as a compelling therapeutic target for

nonalcoholic steatohepatitis (NASH) and other chronic liver diseases. Human genetic studies

have robustly demonstrated that loss-of-function variants in the HSD17B13 gene are

associated with a reduced risk of disease progression from simple steatosis to more severe

forms of liver damage, including fibrosis and cirrhosis. This has catalyzed the development of

therapeutic agents aimed at recapitulating this protective phenotype. While small molecule

inhibitors have been the primary focus, the targeted degradation of the HSD17B13 protein

using technologies such as Proteolysis-Targeting Chimeras (PROTACs) offers a distinct and

potentially more efficacious therapeutic strategy. This technical guide provides an in-depth

overview of the discovery, synthesis, and evaluation of novel HSD17B13 degraders,

consolidating information from patent literature and established methodologies in the field of

targeted protein degradation.

HSD17B13 as a Therapeutic Target
HSD17B13 is implicated in several pathways central to the pathogenesis of liver disease. Its

expression is upregulated in patients with non-alcoholic fatty liver disease (NAFLD). The

enzyme is involved in lipid and retinol metabolism, and its activity has been linked to pathways

that promote hepatic lipogenesis, inflammation, and fibrosis.
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One key mechanism involves the regulation of HSD17B13 expression by the Liver X Receptor-

α (LXRα) via the Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), creating a positive

feedback loop that enhances lipid accumulation. Furthermore, HSD17B13 activity in

hepatocytes can stimulate the secretion of Transforming Growth Factor-beta 1 (TGF-β1), a

potent pro-fibrotic cytokine that activates hepatic stellate cells (HSCs), the primary drivers of

liver fibrosis. Recent studies also link HSD17B13 to pyrimidine catabolism, suggesting that its

inhibition protects against liver fibrosis through metabolic reprogramming.

Targeted degradation of HSD17B13, as opposed to simple inhibition, ensures the removal of

the entire protein scaffold, thereby eliminating both its enzymatic and any potential non-

enzymatic scaffolding functions that could contribute to disease pathology.

Signaling Pathways Involving HSD17B13
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HSD17B13 signaling in lipogenesis and fibrosis.
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The development of HSD17B13 degraders, particularly PROTACs, follows a modular design

strategy. A PROTAC is a heterobifunctional molecule comprising a ligand that binds to

HSD17B13, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the

two. This design induces the formation of a ternary complex between HSD17B13 and the E3

ligase, leading to the ubiquitination and subsequent proteasomal degradation of the HSD17B13

protein.

Recent patent literature, such as WO2024127297A1, describes the composition of HSD17B13

degraders. A representative example, "PTOTAC HSD17B13 degrader 1," is composed of an

HSD17B13 ligand derived from a 3-fluoro-4-hydroxybenzamide scaffold, a linker, and an E3

ligase ligand.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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